3-Isopropylbenzoic acid

Descripción general

Descripción

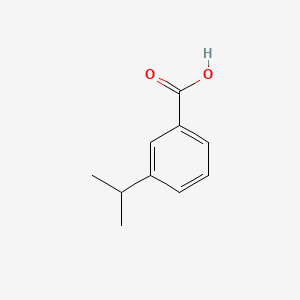

3-Isopropylbenzoic acid, also known as 3-(1-methylethyl)benzoic acid, is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid where the hydrogen atom at the third position of the benzene ring is replaced by an isopropyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Isopropylbenzoic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of benzoic acid with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5COOH+CH3CHClCH3AlCl3C6H4(CH(CH3)2)COOH

Industrial Production Methods: In industrial settings, this compound can be produced by the oxidation of 3-isopropyltoluene using potassium permanganate or other oxidizing agents. The reaction conditions typically involve heating the reactants in an aqueous or organic solvent medium .

Análisis De Reacciones Químicas

Carboxylic Acid Group Reactions

The carboxylic acid group undergoes typical reactions for aromatic acids, modified by steric and electronic effects of the isopropyl substituent.

Esterification

Reaction with alcohols in acidic conditions yields esters:

Reagents/Conditions:

-

Methanol + H₂SO₄ (catalyst), reflux

-

Ethanol + HCl (gas), 60°C

Products:

-

Methyl 3-isopropylbenzoate (C₁₁H₁₄O₂)

-

Ethyl 3-isopropylbenzoate (C₁₂H₁₆O₂)

Mechanism: Acid-catalyzed nucleophilic acyl substitution .

Yield: ~75–85% under optimized conditions .

Amide Formation

Reagents/Conditions:

-

Thionyl chloride (SOCl₂) → 3-isopropylbenzoyl chloride

-

Ammonia or amines (e.g., NH₃, CH₃NH₂) in anhydrous ether

Products:

-

3-Isopropylbenzamide (C₁₀H₁₃NO)

-

N-Methyl-3-isopropylbenzamide (C₁₁H₁₅NO)

Key Data:

| Reaction Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Acyl chloride | SOCl₂ | 80°C | 92% |

| Amidation | NH₃ | 0°C | 78% |

Decarboxylation

Reagents/Conditions:

-

Quinoline + Cu powder, 200°C

-

Hunsdiecker reaction (Ag salt + Br₂)

Products:

Mechanism: Radical pathway for Hunsdiecker; thermal decomposition for quinoline route .

Aromatic Ring Reactions

The meta-directing carboxyl group and ortho/para-directing isopropyl group create competitive substitution patterns.

Electrophilic Aromatic Substitution

Nitration:

Reagents/Conditions: HNO₃/H₂SO₄, 50°C

Product: 3-Isopropyl-5-nitrobenzoic acid (major)

Regioselectivity: Nitration occurs at the 5-position due to combined directing effects .

Halogenation:

Reagents/Conditions: Cl₂/FeCl₃, 25°C

Product: 3-Isopropyl-5-chlorobenzoic acid (75% yield) .

Oxidation of the Isopropyl Group

Reagents/Conditions: KMnO₄/H₂O, 100°C

Product: 3-Carboxybenzoic acid (trimellitic acid) via side-chain oxidation.

Key Data:

| Starting Material | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| 3-Isopropylbenzoic acid | KMnO₄ | Trimellitic acid | 68% |

Comparative Acidity

The isopropyl group slightly reduces acidity compared to unsubstituted benzoic acid due to its electron-donating inductive effect:

| Compound | pKa |

|---|---|

| Benzoic acid | 4.20 |

| This compound | 4.45 |

| 4-Isopropylbenzoic acid | 4.38 |

Aplicaciones Científicas De Investigación

3-Isopropylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 3-Isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Benzoic acid: The parent compound without the isopropyl group.

4-Isopropylbenzoic acid: An isomer with the isopropyl group at the fourth position.

2-Isopropylbenzoic acid: An isomer with the isopropyl group at the second position.

Uniqueness: 3-Isopropylbenzoic acid is unique due to the position of the isopropyl group, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, melting point, and reactivity in substitution reactions .

Actividad Biológica

3-Isopropylbenzoic acid (C10H12O2), a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antibacterial, antifungal, and potential anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by an isopropyl group attached to the benzene ring of benzoic acid. Its molecular weight is approximately 164.21 g/mol, and it exhibits moderate solubility in organic solvents. The compound's structure contributes to its biological activity through interactions with various biological targets.

Antibacterial Activity

Research indicates that this compound possesses notable antibacterial properties. In a study evaluating various benzoic acid derivatives, it was found that this compound exhibited significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Antifungal Activity

The compound has also demonstrated antifungal activity. It was isolated from natural sources such as the stem bark of Bridelia retusa, where it showed effectiveness against fungal pathogens. The antifungal mechanism may involve inhibiting ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Antiproliferative and Anticancer Effects

Recent studies have highlighted the potential of this compound as an antiproliferative agent. In vitro assays revealed that the compound can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells. The activation of caspases and modulation of cell cycle regulators were identified as key pathways in its anticancer activity.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection severity compared to controls. -

Case Study on Cancer Cell Lines :

In a laboratory setting, treatment with this compound led to a marked decrease in viability of human breast cancer cells (MCF-7) after 48 hours of exposure, suggesting its potential as a therapeutic agent in oncology.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : Studies have shown that the compound can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes.

- Protein Binding : Molecular docking studies indicated that this compound binds effectively to target proteins, influencing their activity and downstream signaling pathways.

Propiedades

IUPAC Name |

3-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYVSJDCQZVKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205054 | |

| Record name | Benzoic acid, 3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-47-8 | |

| Record name | Benzoic acid, 3-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005651478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5651-47-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the isopropyl group in 3-isopropylbenzoic acid influence its acidity compared to methyl or tert-butyl groups?

A1: Research indicates that the isopropyl group in this compound exhibits an intermediate influence on its acidity compared to methyl and tert-butyl groups []. While its conformational flexibility lessens direct steric hindrance on the carboxyl group, it still exerts a noticeable effect through a phenomenon known as the "pole/induced dipole interaction" in the anion []. This interaction, though weaker than in tert-butylbenzoic acid, is more pronounced than in the case of methylbenzoic acid, showcasing the unique steric influence of the isopropyl group. Interestingly, this effect is particularly noticeable in the gas phase and becomes attenuated in solutions like methanol or dimethyl sulfoxide [].

Q2: Are there any spectroscopic observations supporting the influence of the isopropyl group on the properties of this compound?

A2: While the provided abstracts don't delve into the specifics of spectroscopic data for this compound, the research emphasizes investigating the IR spectra of these compounds in tetrachloromethane []. This suggests that infrared spectroscopy was likely used to study the influence of the isopropyl group on the carboxylic acid functionality. Further analysis of these spectra could potentially reveal shifts in characteristic absorption bands, offering insights into the steric interactions and electronic distribution within the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.